4-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS/c19-16-5-3-15(4-6-16)18(22)20-12-14-7-9-21(10-8-14)13-17-2-1-11-23-17/h1-6,11,14H,7-10,12-13H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLWDIYVKMWARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)F)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Moiety: The thiophene group is introduced via a substitution reaction, often using thiophene-2-carbaldehyde as a starting material.
Coupling with Benzamide: The final step involves coupling the piperidine-thiophene intermediate with 4-fluorobenzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form corresponding amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Motifs and Core Modifications
A. Benzamide Backbone and Halogen Substituents
- Target Compound : Fluorine at the 4-position of the benzamide (electron-withdrawing effect).
- Analog 1 (): 4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate replaces fluorine with chlorine, increasing lipophilicity and steric bulk .
B. Piperidine Ring Modifications
- Analog 3 () : 2-Fluoro-N-{[4-(hydroxymethyl)piperidin-4-yl]methyl}benzamide replaces thiophenmethyl with hydroxymethyl, increasing hydrophilicity .
- Analog 4 () : [18F]CFPyPB features a piperidine ring with a sulfonyl group and pyridyl substituent, improving solubility but reducing conformational flexibility .
C. Heterocyclic Additions
- Analog 5 () : 1,2,4-Triazole derivatives (e.g., compounds [7–9]) lack the benzamide backbone but share sulfonyl and fluorophenyl groups, suggesting divergent biological targets .
- Analog 6 () : 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide incorporates a dihydrothienylidene ring, offering a planar structure for π-π interactions .
Physicochemical and Spectral Properties
Hydrogen Bonding and Crystal Packing
- Analog 1 () : Exhibits O-H···O and N-H···O interactions in its crystal lattice, forming a sheet structure . The target compound’s thiophene may disrupt such packing, reducing crystallinity compared to chlorinated analogs.
Biological Activity
The compound 4-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a piperidine ring and a thiophene moiety, suggests potential biological activity, particularly in the modulation of various biochemical pathways.
The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes. It has been suggested that it may act as a CCR5 antagonist , which could inhibit HIV-1 entry into cells, thus preventing viral replication and disease progression.
Targeted Biological Pathways
- HIV Inhibition : By blocking the CCR5 receptor, the compound may prevent HIV from entering host cells.
- Enzyme Interaction : Investigations have indicated potential interactions with enzymes such as tyrosinase, which plays a crucial role in melanin production .
The compound can be characterized by its molecular formula and molecular weight of 344.44 g/mol. The presence of fluorine is significant as it can enhance the compound's biological activity through increased lipophilicity and binding affinity .
Research Findings
Recent studies have explored the compound's efficacy in various biological assays:
Tyrosinase Inhibition Studies
A study on structurally similar compounds demonstrated that derivatives containing fluorinated benzyl groups exhibited potent inhibition of Agaricus bisporus tyrosinase (AbTYR). The most effective compounds had IC50 values significantly lower than those of standard inhibitors like kojic acid, indicating strong potential for skin-lightening applications .
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| This compound | TBD | Potential inhibitor |
| Kojic Acid | 17.76 | Standard reference |
Case Studies
- Antiviral Activity : A case study involving CCR5 antagonists highlighted the importance of structural modifications in enhancing antiviral efficacy. The compound's ability to inhibit HIV entry was noted, although specific IC50 values for this compound remain to be elucidated.
- Skin Lightening Agents : In dermatological research, compounds similar to this compound were shown to effectively reduce melanin synthesis in B16F10 melanoma cells without cytotoxic effects, suggesting a promising avenue for cosmetic applications .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : Through cyclization reactions with appropriate precursors.
- Introduction of Thiophene : Via substitution reactions using thiophene derivatives.
- Coupling Reaction : Final coupling with 4-fluorobenzoyl chloride under basic conditions to yield the target compound.
Q & A
Q. How to address solubility challenges in biological assays?
- Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles via antisolvent precipitation. For in vivo studies, employ cyclodextrin-based carriers to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
